molecular formula C18H15ClN2O3 B2605581 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338776-98-0

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate

Cat. No.: B2605581
CAS No.: 338776-98-0
M. Wt: 342.78
InChI Key: MIDHGYYSFFFMIZ-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the oxazole intermediate.

    Formation of the Carbamate Linkage: The final step involves the reaction of the oxazole derivative with an isocyanate compound to form the carbamate linkage. This step typically requires the use of a base such as triethylamine (TEA) to neutralize the reaction mixture and drive the formation of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate linkage or the oxazole ring, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    4-Chloro-3,5-dimethylphenol: Another chlorinated aromatic compound with distinct chemical properties.

Uniqueness

The uniqueness of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate lies in its combination of the oxazole ring, chlorophenyl group, and carbamate linkage, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHGYYSFFFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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